molecular formula C9H13ClFNO3S B2986193 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride CAS No. 129504-45-6

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride

Cat. No. B2986193
CAS RN: 129504-45-6
M. Wt: 269.72
InChI Key: KCLCYPJBHWDFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride, also known as MAFP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine hydrolases, which are enzymes that play important roles in many physiological processes. MAFP has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride inhibits serine hydrolases by covalently binding to the active site of the enzyme. This irreversible inhibition results in the inactivation of the enzyme and the prevention of its normal physiological function. This compound has been found to be a highly selective inhibitor of serine hydrolases and does not affect other classes of enzymes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various endocannabinoids, which are lipid signaling molecules that play important roles in pain, inflammation, and mood regulation. This compound has also been found to affect the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride has several advantages as a research tool. It is a highly potent and selective inhibitor of serine hydrolases, which makes it a valuable tool for studying the function of these enzymes. This compound is also relatively easy to synthesize and has a long shelf life. However, this compound also has some limitations. It is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the enzyme. This can make it difficult to study the physiological function of serine hydrolases in vivo.

Future Directions

There are several future directions for research involving 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride. One area of research is the development of more selective inhibitors of serine hydrolases. This could lead to the discovery of new therapeutic targets for various diseases. Another area of research is the investigation of the physiological function of serine hydrolases in vivo. This could lead to a better understanding of the role of these enzymes in various physiological processes. Finally, the development of new synthetic methods for this compound could lead to the discovery of more potent and selective inhibitors of serine hydrolases.

Synthesis Methods

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride can be synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 4-methoxyaniline with ethyl chloroformate to produce 4-methoxyphenyl chloroformate. This intermediate is then reacted with ethylenediamine to form 2-(4-methoxyphenylamino)ethanol. The final step involves the reaction of this intermediate with sulfonyl fluoride to produce this compound.

Scientific Research Applications

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride has been extensively used in scientific research as a tool to study the function of serine hydrolases. It has been found to be a potent inhibitor of various serine hydrolases, including fatty acid amide hydrolase, acetylcholinesterase, and proteases. This compound has been used to investigate the role of these enzymes in various physiological processes, such as pain, inflammation, and neurodegeneration.

properties

IUPAC Name

2-(4-methoxyanilino)ethanesulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3S.ClH/c1-14-9-4-2-8(3-5-9)11-6-7-15(10,12)13;/h2-5,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLCYPJBHWDFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCS(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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